Ajugamarin chlorohydrin

Übersicht

Beschreibung

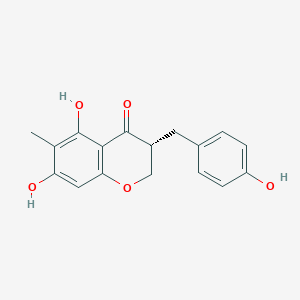

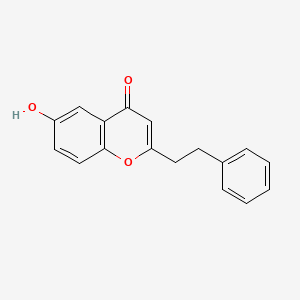

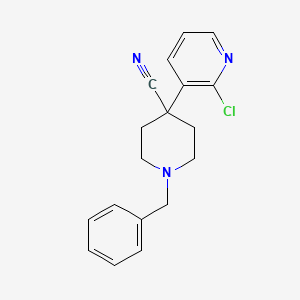

Ajugamarin chlorohydrin is a natural product derived from the bark of the tree Ajuga iva. It is a neo-clerodane diterpenoid and its molecular formula is C29H41ClO10 .

Synthesis Analysis

The synthesis of Ajugamarin chlorohydrin involves the reaction of hydrogen chloride with ajugamarin in methanol for 24 hours at ambient temperature . The synthesis is chemoselective and yields Ajugamarin chlorohydrin in high yields .Molecular Structure Analysis

The Ajugamarin A2 Chlorohydrin molecule contains a total of 88 bonds. There are 45 non-H bonds, 7 multiple bonds, 13 rotatable bonds, 7 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 5 esters (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis

Ajugamarin chlorohydrin is a neo-clerodane diterpenoid, which has been isolated from the leaves of Ajuga nipponensis . The structures of these compounds were established by chemical and spectroscopic means .Physical And Chemical Properties Analysis

Ajugamarin chlorohydrin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

1. Chemical Composition and Structure

Ajugamarin chlorohydrin, a neo-clerodane diterpenoid, has been identified as one of the chemical constituents of Ajuga plants. Specifically, in Ajuga nipponensis, ajugamarin chlorohydrin, along with ajugamarin and dihydroajugamarin, was isolated from the leaves. The structure of ajugamarin chlorohydrin was established through chemical and spectroscopic means, including X-ray analysis (Shimomura et al., 1983).

2. Anticancer Activity

Recent studies have shown that certain compounds derived from Ajuga decumbens, including ajugamarin chlorohydrin, exhibit potent in vitro anticancer activity. These findings suggest that ajugamarin chlorohydrin and related compounds could be promising lead compounds for the development of new anticancer agents. The evaluation of their activity against various cancer cell lines, such as A549 and Hela, indicated significant potential, with IC50 values in the micromolar range (Olatunde et al., 2022).

3. Anti-Plasmodial and Anti-Inflammatory Activity

Ajugamarin chlorohydrin, along with other compounds from Ajuga remota, has been studied for its antiplasmodial activity. The in vitro evaluation against Plasmodium falciparum, the causative agent of malaria, showed that compounds like ajugarin-1, derived from A. remota, have moderate activity. This suggests potential for the development of new treatments for malaria and other parasitic diseases (Kuria et al., 2002).

4. Neuroprotective and Anti-Inflammatory Effects

Extracts from various Ajuga species, including those containing ajugamarin chlorohydrin, have shown potential for neuroprotective and anti-inflammatory applications. These extracts have been evaluated for their effect on enzyme inhibition relevant to Alzheimer's disease and their antioxidant capacity. The results indicate potential uses in functional foods, cosmetics, and pharmaceuticals, particularly for anti-Alzheimer's and skin-care applications (Movahhedin et al., 2016).

Eigenschaften

IUPAC Name |

[5-acetyloxy-4a-(acetyloxymethyl)-4-(chloromethyl)-4-hydroxy-8-[2-hydroxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41ClO10/c1-7-16(2)26(35)40-22-8-9-28(36,14-30)29(15-38-18(4)31)23(39-19(5)32)10-17(3)27(6,25(22)29)12-21(33)20-11-24(34)37-13-20/h7,11,17,21-23,25,33,36H,8-10,12-15H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWDVANTGWQWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC(C2(C1C(C(CC2OC(=O)C)C)(C)CC(C3=CC(=O)OC3)O)COC(=O)C)(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41ClO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73813222 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2,2-dimethyl-3-(3-prop-2-enoyloxypropoxy)propoxy]propyl Prop-2-enoate](/img/structure/B3029932.png)

![5-Methylsulfonyl-2-[((R)-2,2,2-trifluoro-1-methylethyl)oxy]benzoic acid methyl ester](/img/structure/B3029945.png)

![4-Bromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone](/img/structure/B3029949.png)